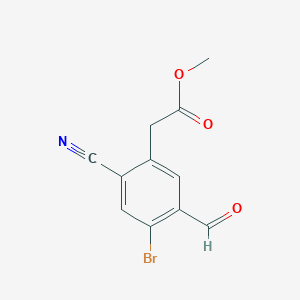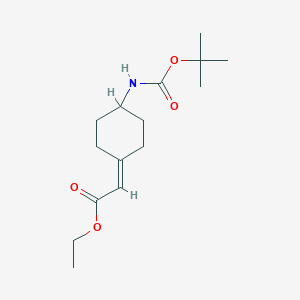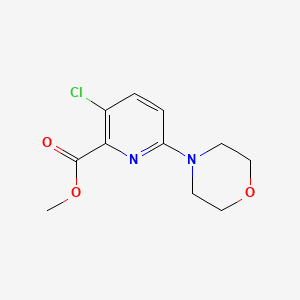
Methyl 4-bromo-2-cyano-5-formylphenylacetate
Overview
Description
Methyl 4-bromo-2-cyano-5-formylphenylacetate (MBCFPA) is a brominated phenyl acetate compound that has been recently studied for its potential applications in the field of science and technology. MBCFPA has been found to possess unique properties that make it an attractive candidate for a variety of scientific applications.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, and materials science. In medicinal chemistry, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. In drug delivery, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its ability to deliver drugs to specific sites in the body. In materials science, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been studied for its potential use in the fabrication of nanomaterials.
Mechanism Of Action
Methyl 4-bromo-2-cyano-5-formylphenylacetate acts as an inhibitor of enzymes involved in cancer cell growth and proliferation. It binds to the active site of the enzyme and blocks the activity of the enzyme. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 4-bromo-2-cyano-5-formylphenylacetate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells in vitro. It has also been found to reduce inflammation and oxidative stress in cells. Additionally, Methyl 4-bromo-2-cyano-5-formylphenylacetate has been found to reduce the levels of certain hormones, such as testosterone, in the body.
Advantages And Limitations For Lab Experiments
The use of Methyl 4-bromo-2-cyano-5-formylphenylacetate in lab experiments has a number of advantages. It is easy to synthesize and has a high yield. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to using Methyl 4-bromo-2-cyano-5-formylphenylacetate in lab experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable in the presence of light and oxygen, which can affect its efficacy in experiments.
Future Directions
Methyl 4-bromo-2-cyano-5-formylphenylacetate has a number of potential future directions that can be explored. These include further research into its potential applications in the fields of medicinal chemistry, drug delivery, and materials science. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new and improved treatments for cancer and other diseases. Finally, further research into its stability and solubility could lead to new and improved methods for using Methyl 4-bromo-2-cyano-5-formylphenylacetate in lab experiments.
properties
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-9(6-14)10(12)3-8(7)5-13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISLBSOZNRTPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-5-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-Methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1414279.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole](/img/structure/B1414284.png)
![2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride](/img/structure/B1414286.png)








